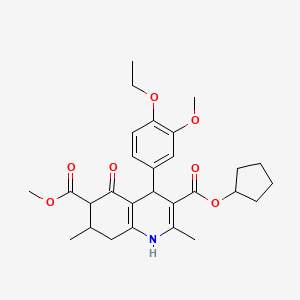

![molecular formula C27H23NO4 B4140214 2-benzyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140214.png)

2-benzyl-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Übersicht

Beschreibung

Pyrrole is a biologically active scaffold known for its diverse range of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds . Pyrrole-containing analogs are considered a potential source of biologically active compounds and can be found in many natural products .

Synthesis Analysis

Pyrrole and its derivatives are widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, photographic chemicals, perfumes, and other organic compounds . A common approach to the synthesis of pyrrole derivatives involves the intramolecular cyclization of 1,5-dicarbonyl compounds .Molecular Structure Analysis

The molecular structure of pyrrole compounds is characterized by a five-membered ring containing one nitrogen atom and four carbon atoms . The nitrogen atom contributes two electrons to a system of pi electrons that is delocalized over the entire ring, giving the molecule aromatic stability .Chemical Reactions Analysis

Pyrrole compounds can undergo a variety of chemical reactions, including electrophilic substitution, due to the high electron density of the pyrrole ring . They can also participate in various multicomponent reactions, leading to the formation of complex structures .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrole compounds can vary widely depending on their structure. In general, pyrrole is a colorless volatile liquid that darkens upon exposure to air and polymerizes in light .Wissenschaftliche Forschungsanwendungen

- Pyrrolo[3,4-b]pyrroles serve as essential components in optoelectronic devices due to their unique electronic properties. Researchers explore their use in organic light-emitting diodes (OLEDs), solar cells, and sensors .

- These compounds find applications as pigments and dyes in various industries. Their chromophoric properties make them suitable for coloring materials such as textiles, plastics, and coatings .

- Pyrrolo[3,4-b]pyrroles exhibit diverse biological activities. Some derivatives act as inhibitors of protein methyltransferases, glycosyltransferases, and serotonin 5-HT-receptors. Additionally, they show promise as structural analogs of antibacterial fluoroquinolones .

- Researchers investigate pyrrolo[3,4-b]pyrroles as potential antitumor agents. Their ability to inhibit cellular DNA polymerases and reverse transcriptase (HIV-1) makes them intriguing candidates for cancer therapy .

- Derivatives of pyrrolo[3,4-b]pyrroles have been evaluated for their antifungal activity. These compounds may offer novel solutions in the fight against fungal infections .

- Some pyrrolo[3,4-b]pyrrole derivatives act as agonists or antagonists for specific receptors. For instance, they can target integrin VLA-4 or serotonin receptors, potentially influencing cellular signaling pathways .

Optoelectronic Materials

Pigments and Dyes

Biological Activities

Antitumor Agents

Antifungal Properties

Agonists and Antagonists

Wirkmechanismus

The mechanism of action of pyrrole compounds can vary widely depending on their structure and the target they interact with. Many pyrrole-containing drugs have been found to have diverse biological properties, such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .

Zukünftige Richtungen

Due to the diverse therapeutic response profile of pyrrole analogs, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . Future research will likely continue to focus on the design and synthesis of new pyrrole derivatives with improved biological activity and safety profiles .

Eigenschaften

IUPAC Name |

2-benzyl-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H23NO4/c1-2-16-31-20-14-12-19(13-15-20)24-23-25(29)21-10-6-7-11-22(21)32-26(23)27(30)28(24)17-18-8-4-3-5-9-18/h3-15,24H,2,16-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTLERJJWAHLET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2CC4=CC=CC=C4)OC5=CC=CC=C5C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-1-(4-propoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-ethoxy-3-methoxyphenyl)-7-methyl-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140140.png)

![2-(4-fluorobenzyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140143.png)

![N-(2,4-dichlorophenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B4140151.png)

![2-{[5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]thio}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B4140158.png)

![2-(2-chlorobenzyl)-1-(3-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140164.png)

![7-chloro-2-(4-fluorobenzyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140172.png)

![2-(1,3-benzodioxol-5-ylmethyl)-7-chloro-1-(4-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4140175.png)

![3-butyl-1-[3-(2-hydroxyphenyl)propanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4140186.png)

![5-bromo-2-chloro-N-[4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4140190.png)

![N-(3,5-dichlorophenyl)-2-[(6-nitro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B4140198.png)

![7-chloro-4-{4-[(2-nitrophenyl)sulfonyl]-1-piperazinyl}quinoline](/img/structure/B4140202.png)

![isopropyl 3-({[(4-allyl-5-{[(3,4-dichlorobenzoyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4140232.png)